3-(benzenesulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide, with the CAS number 338956-12-0, is a compound that falls under the category of pharmaceutical intermediates. It is known for its potential applications in medicinal chemistry, particularly as an impurity in drug formulations such as antiandrogens. The molecular formula of this compound is C17H16F3NO4S, and it has a molecular weight of approximately 387.37 g/mol .
The synthesis of 3-(benzenesulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide typically involves several key steps, including:
The synthesis may require specific reagents such as trifluoromethylating agents and sulfonyl chlorides, along with solvents and catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and time are critical to ensure high yields and purity of the final product.
The molecular structure of 3-(benzenesulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide features a central propanamide core with various substituents:
The structural representation can be described using SMILES notation: CC(O)(CS(=O)(=O)c1ccccc1)C(=O)Nc2ccc(C(F)(F)F)c(c2) .
The compound may undergo several chemical reactions typical for amides and sulfonamides:
Reactions are often facilitated by catalysts or specific conditions (e.g., pH adjustments) to achieve desired outcomes, such as stability or reactivity.
The mechanism of action for 3-(benzenesulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide primarily relates to its role as an antiandrogenic agent. It acts by inhibiting androgen receptors, which are crucial in various biological processes including hormone signaling pathways involved in prostate cancer progression.
Studies indicate that compounds with similar structures can effectively block androgen receptor activity, leading to reduced cell proliferation in androgen-sensitive tissues .
3-(benzenesulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide is primarily utilized in pharmaceutical research as:
This compound exemplifies the complexity and utility of modern synthetic organic chemistry in developing therapeutics that target specific biological pathways.
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 94030-84-9
CAS No.: 44817-99-4
CAS No.: 61587-05-1